(S,E)-N-((5-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide
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Overview
Description
(S,E)-N-((5-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide is a chemical compound with a complex structure that includes a chloropyridine moiety and a sulfinamide group
Preparation Methods
The synthesis of (S,E)-N-((5-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide typically involves the reaction of 5-chloropyridine-2-carbaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
(S,E)-N-((5-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions for these reactions include the use of appropriate solvents (e.g., ethanol, methanol, or acetonitrile) and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S,E)-N-((5-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S,E)-N-((5-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
(S,E)-N-((5-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide can be compared with other similar compounds, such as:
N-((5-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfonamide: This compound has a sulfonamide group instead of a sulfinamide group, which can lead to differences in reactivity and biological activity.
N-((5-Chloropyridin-2-YL)methylene)-2-methylpropane-2-thioamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H13ClN2OS |
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Molecular Weight |
244.74 g/mol |
IUPAC Name |
(S)-N-[(5-chloropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H13ClN2OS/c1-10(2,3)15(14)13-7-9-5-4-8(11)6-12-9/h4-7H,1-3H3/t15-/m0/s1 |
InChI Key |
KUCQUPHAVIWWPZ-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)[S@](=O)N=CC1=NC=C(C=C1)Cl |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=NC=C(C=C1)Cl |
Origin of Product |
United States |
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